molecular formula C15H19NO5 B6361485 4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid CAS No. 1255098-53-3

4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

Cat. No.: B6361485
CAS No.: 1255098-53-3
M. Wt: 293.31 g/mol
InChI Key: QEZPKYVRCARHPV-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a morpholine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common method involves the reaction of 6,6-dimethylmorpholine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, potentially leading to the removal of this protecting group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The morpholine ring provides structural stability and can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid is unique due to the combination of its functional groups and the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPKYVRCARHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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